3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
This sulfonamide derivative features a 3,4-dimethoxybenzenesulfonamide core linked to a substituted phenyl group bearing a 3-methyl substituent and a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-11-14(6-8-16(13)21-10-4-5-19(21)22)20-27(23,24)15-7-9-17(25-2)18(12-15)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCBUGORMJNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations:
- The cyclobutyl-nitrobenzyl derivative () introduces steric bulk and electron-withdrawing nitro groups, which may reduce metabolic stability compared to the target compound’s pyrrolidinone moiety .
Biological Activity
3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound with a complex structure that includes a benzenesulfonamide moiety, methoxy groups, and a pyrrolidinyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The compound's IUPAC name is 3,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide. Its molecular formula is , with a molecular weight of approximately 390.45 g/mol. The structure features key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941890-89-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various pharmacological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in inflammatory processes, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).
- Receptor Interaction : It may also interact with various receptors in the central nervous system, suggesting possible applications in neuropharmacology.
Biological Evaluation
Recent studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer). The compound showed lower IC50 values compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| A549 | 15 | Piroxicam (25 µM) |
| MCF-7 | 18 | Meloxicam (30 µM) |
| LoVo | 12 | Doxorubicin (20 µM) |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using cyclooxygenase (COX) inhibition assays. It was found to selectively inhibit COX-2 over COX-1, indicating a favorable side effect profile similar to selective COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Ratio |
|---|---|---|---|
| 3,4-Dimethoxy Compound | 50 | 10 | 5 |
| Meloxicam | 40 | 5 | 8 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammation : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis.
- Neuroprotective Effects : Another investigation indicated that the compound could protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic pathways for 3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the phenyl and pyrrolidinone moieties. A multi-step approach includes:
- Cyclization : Formation of the pyrrolidin-2-one ring via condensation of γ-keto acids with amines under acidic conditions .
- Sulfonamide Coupling : Reaction of 3,4-dimethoxybenzenesulfonyl chloride with the amine-functionalized intermediate (e.g., 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) in pyridine or DMF, often with DMAP as a catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC-UV/MS : Reversed-phase C18 columns (e.g., Waters XBridge) with gradient elution (methanol/water + 0.1% formic acid) to assess purity and detect degradation products .
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions and pyrrolidinone integration) .
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in stereochemistry or hydrogen bonding .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., ADP-Glo™ Kinase Assay) using recombinant enzymes (IC determination) .
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility and Stability : PBS (pH 7.4) or simulated gastric fluid studies to evaluate pharmacokinetic liabilities .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and scalability?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors for precise control of exothermic steps (e.g., sulfonylation) to minimize byproducts .
- SPE Purification : Solid-phase extraction (HLB cartridges) for high-throughput purification of intermediates, reducing solvent waste .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Cross-reference IC values with assay conditions (e.g., ATP concentration in kinase assays) to identify protocol-dependent variability .
- Analytical Interference Checks : Test for fluorescence/quenching artifacts in cell-based assays using LC-MS/MS validation .
- Structural Analog Comparisons : Benchmark activity against derivatives (e.g., 4-chloro-N-(pyrrolidin-3-yl)benzenesulfonamide) to isolate pharmacophore contributions .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- Substituent Scanning : Replace methoxy groups with electron-withdrawing (e.g., -CF) or donating (-OH) groups to modulate binding affinity .
- Metabolic Profiling : Identify metabolic soft spots (e.g., pyrrolidinone ring oxidation) via liver microsome assays to improve stability .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- RNA Sequencing : Transcriptomic analysis to uncover downstream pathways (e.g., apoptosis or cell cycle arrest) .
Q. How can researchers address discrepancies in solubility and bioavailability data?
- Co-Solvent Systems : Test DMSO/PEG 400 mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve intestinal absorption .
- In Silico Modeling : Use GastroPlus™ to simulate absorption based on logP, pKa, and permeability data .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
